

Crystal Structure of Glucose Oxidase from Penicillium amagasakiense: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a detailed examination of the crystal structure of **glucose oxidase** from the fungus Penicillium amagasakiense. **Glucose oxidase** (GOX) is a flavindependent oxidoreductase that catalyzes the oxidation of β -D-glucose to D-glucono- δ -lactone and hydrogen peroxide. This enzyme is of significant interest for various biotechnological and medical applications, including biosensors for glucose monitoring and as a potential therapeutic agent. Understanding its three-dimensional structure is crucial for protein engineering, inhibitor design, and optimizing its industrial applications. The primary structure discussed here corresponds to the Protein Data Bank (PDB) entry 1GPE.

Crystallographic Data and Refinement Statistics

The crystal structure of **glucose oxidase** from Penicillium amagasakiense was determined by X-ray diffraction.[1][2] The enzyme crystallized is a partially deglycosylated form.[3][4] The quantitative data associated with the structure determination are summarized in the tables below.

Crystal Properties



Parameter	Value	Reference
PDB ID	1GPE	[1]
Method	X-RAY DIFFRACTION	[1]
Resolution	1.80 Å	[1]
Space Group	P212121	[3]
Unit Cell Dimensions		
a	59.3 Å	[3]
b	136.3 Å	[3]
С	156.7 Å	[3]
α, β, γ	90°	[3]

Refinement Details

Parameter	Value	Reference
R-Value Work	0.160	[1]
R-Value Free	0.198	[1]
R-Value Observed	0.164	[1]

Structural Features of P. amagasakiense Glucose Oxidase

Glucose oxidase from P. amagasakiense is a homodimeric flavoprotein, with each monomer tightly but non-covalently bound to a flavin adenine dinucleotide (FAD) cofactor.[5][6] The enzyme from P. amagasakiense shares a high degree of sequence identity (66%) and similarity (79%) with **glucose oxidase** from Aspergillus niger.[7]

Overall Fold and Domain Organization

Each monomer of **glucose oxidase** is composed of two distinct domains: a substrate-binding domain and an FAD-binding domain.[5][7] The overall structure is characterized by a central β-



sheet in one domain and four α -helices supporting an antiparallel β -sheet in the other.[5] The general topology is conserved among the glucose-methanol-choline (GMC) oxidoreductase family to which **glucose oxidase** belongs.[7]

The Active Site

The active site of **glucose oxidase** is where the oxidation of β -D-glucose occurs. The substrate is stabilized within the active site by a network of hydrogen bonds and hydrophobic interactions with aromatic residues and the FAD cofactor.[1][4] Key histidine residues, His516 and His559, are thought to act as potential proton receptors during catalysis.[5] The β -D-glucose molecule is stabilized by 12 hydrogen bonds.[1][4] The specificity of the enzyme for β -D-glucose over other hexoses is attributed to the formation of fewer or less favorable contacts by these other sugars within the active site.[1][4]

Glycosylation

The native enzyme from P. amagasakiense is a glycoprotein, rich in mannose.[5] The crystal structure 1GPE was determined using a partially deglycosylated form of the enzyme, which was found to be a crucial step for obtaining high-quality crystals.[3][4] The refined structure shows four N-glycosylation sites, with a notable extended carbohydrate moiety at Asn89.[1][4] The removal of carbohydrates does not significantly impact the structure, activity, or stability of the enzyme.[5]

Experimental Protocols

The determination of the crystal structure of **glucose oxidase** from P. amagasakiense involved several key experimental stages, from protein purification to crystallographic data analysis.

Protein Purification and Deglycosylation

The dimeric **glucose oxidase** was purified from Penicillium amagasakiense.[3] A critical step for successful crystallization was the enzymatic deglycosylation of the protein.[3] This process, followed by purification to isoelectric homogeneity, was a prerequisite to obtaining crystals suitable for X-ray diffraction studies.[3]

Crystallization



Crystals of the deglycosylated **glucose oxidase** in complex with its FAD coenzyme were grown using the vapor diffusion method.[3]

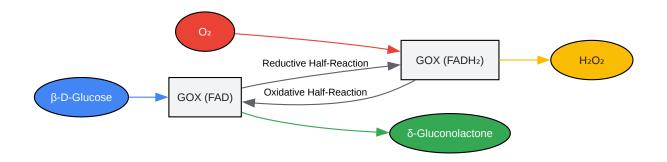
- Precipitant: Ammonium sulfate[3]
- pH: 7.4 to 7.5[3]
- Resulting Crystals: The crystals belong to the orthorhombic space group P2₁2₁2₁ and diffract to at least 2.0 Å resolution.[3]

X-ray Data Collection and Structure Determination

The three-dimensional structure of **glucose oxidase** from P. amagasakiense was determined by molecular replacement, using the previously determined structure of the enzyme from Aspergillus niger as a search model.[1][4] The structure was then refined at a resolution of 1.8 Å.[1][4]

Catalytic Mechanism and Workflow Diagrams Catalytic Cycle of Glucose Oxidase

The catalytic mechanism of **glucose oxidase** involves two half-reactions: a reductive half-reaction where β -D-glucose is oxidized, and an oxidative half-reaction where the reduced FAD cofactor is reoxidized by molecular oxygen.



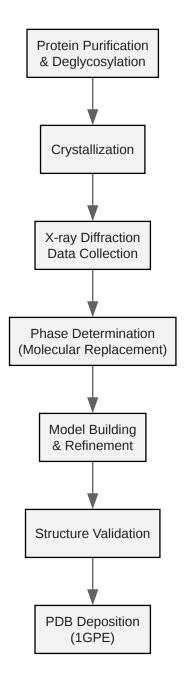
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Caption: The Ping-Pong Bi-Bi catalytic mechanism of glucose oxidase.



Experimental Workflow for Structure Determination

The general workflow followed for the determination of the crystal structure of **glucose oxidase** is a standard procedure in structural biology.



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Caption: A generalized workflow for protein crystallography.



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References

- 1. Crystallization and preliminary X-ray diffraction studies of a deglycosylated glucose oxidase from Penicillium amagasakiense PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization of glucose oxidase from Penicillium amagasakiense PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [Crystal Structure of Glucose Oxidase from Penicillium amagasakiense: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7822160#crystal-structure-of-glucose-oxidase-from-penicillium-amagasakiense]

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